4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. The compound features a complex molecular structure characterized by its functional groups, which include a piperazine ring and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 319.39 g/mol. The compound's unique structure suggests various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
This compound can be classified under the category of sulfonamide derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The synthesis of this compound typically involves reactions with various reagents and conditions that allow for the formation of the desired piperazine and sulfonamide functionalities.
The synthesis of 4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide can be achieved through several synthetic routes:
The molecular structure of 4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide features:
The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 319.39 g/mol |
SMILES | O=S(N(CC1=CC=CC=C1)C#CC2=CC=CC=C2)(C3=CC=C(C)C=C3)=O |
InChI | 1S/C22H19NO2S/c1-19-12-14-22(15-13-19)26(24,25)23(18-21-10-6-3-7-11-21)17-16-20-8-4-2-5-9-20/h2-15H,18H2,1H3 |
4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide can participate in various chemical reactions:
Common reagents for these reactions include:
Reaction Type | Common Reagents |
---|---|
Oxidation | Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) |
Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) |
Substitution | Amines, Alcohols, Thiols |
The mechanism of action for 4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide is not fully elucidated but is believed to involve:
The physical properties of 4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide include:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Chemical properties are influenced by its functional groups, contributing to its reactivity in various chemical environments.
The applications of 4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide span several fields:
CAS No.: 111073-34-8
CAS No.: 139220-18-1
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: